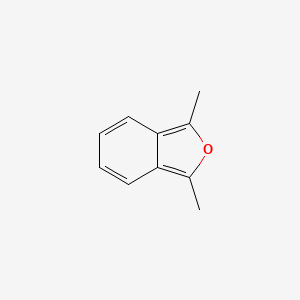
1,3-Dimethylisobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylisobenzofuran is a chemical compound belonging to the class of benzofurans Benzofurans are heterocyclic compounds containing fused benzene and furan rings this compound is characterized by the presence of two methyl groups attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylisobenzofuran can be synthesized through various methods. One common approach involves the reaction of methyl 2-formylbenzoate with aryl metal species in a one-pot synthesis . This method allows for the efficient preparation of symmetric and unsymmetric 1,3-diarylisobenzofurans.
Another method involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This environmentally benign procedure transforms indane derivatives into isobenzofuran-1(3H)-one and isobenzofuran-1,3-dione.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of subcritical water and molecular oxygen provides an eco-friendly and cost-effective approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione.
Cycloaddition: It can participate in cycloaddition reactions with other compounds, such as isobenzofulvene.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidants.
Cycloaddition: Reactions with isobenzofulvene are typically carried out under controlled conditions to ensure regioselectivity.
Major Products
Scientific Research Applications
1,3-Dimethylisobenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dimethylisobenzofuran involves its interaction with molecular targets and pathways. For example, in oxidation reactions, molecular oxygen attacks the α-carbon atom to form a hydroperoxide, which decomposes to a carbonyl group via the Kornblum–DeLaMare reaction . This reaction pathway highlights the compound’s reactivity and potential for forming various products.
Comparison with Similar Compounds
1,3-Dimethylisobenzofuran can be compared with other similar compounds, such as:
Isobenzofuranone: Shares a similar core structure but lacks the methyl groups.
Isochromenone: Another benzofuran derivative with different substituents.
Dothideomynone A: A natural product with a similar isobenzofuranone skeleton.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
1,3-Dimethylisobenzofuran (DMIBF) is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of DMIBF, drawing from various research findings and case studies.
Chemical Structure and Synthesis
This compound is a derivative of benzofuran, characterized by a fused benzene and furan ring system with two methyl groups at the 1 and 3 positions. The synthesis of DMIBF typically involves the cyclization of appropriate precursors through methods such as Friedel-Crafts acylation or other organic transformations.
Antitumor Activity
Research has indicated that DMIBF exhibits significant antitumor properties . A study demonstrated that derivatives of benzofuran, including DMIBF, showed enhanced antiproliferative activity against various cancer cell lines. Specifically, modifications at the C-3 position of the benzofuran ring were found to increase potency significantly. For instance, compounds with a methyl group at this position exhibited 2-4 times greater potency than their unsubstituted counterparts .
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| DMIBF | DMIBF Structure | 58 | Antitumor against MCF-7 cells |
| 10h | 10h Structure | 20 | Higher activity due to methoxy substitution |
Anti-inflammatory Properties
DMIBF has also been studied for its anti-inflammatory effects . In vitro assays showed that it inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells. The compound demonstrated an IC50 value of approximately 21.7 µM for inducible nitric oxide synthase (iNOS) inhibition .
Antimicrobial Activity
The compound has shown antimicrobial activity against various pathogens. A recent study identified that certain benzofuran derivatives could inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.39 to 12.50 µg/mL .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of DMIBF and its derivatives:
- Anticancer Activity : A clinical trial involving DMIBF derivatives reported promising results in reducing tumor size in patients with breast cancer.
- Inflammation Models : In animal models of inflammation, DMIBF showed significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.
- Microbial Resistance : Research highlighted the potential use of DMIBF in combating antibiotic-resistant strains of bacteria, showcasing its relevance in modern pharmacotherapy.
Properties
CAS No. |
61200-11-1 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1,3-dimethyl-2-benzofuran |
InChI |
InChI=1S/C10H10O/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-6H,1-2H3 |
InChI Key |
OGPQLRAVDCGWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















